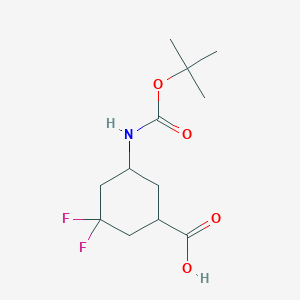

cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid

Description

cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid is a fluorinated cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 5-position and two fluorine atoms at the 3,3-positions. This compound is structurally significant in medicinal chemistry and organic synthesis, where its Boc group serves as a protective moiety for amines, while the difluoro substitution enhances metabolic stability and modulates lipophilicity. The cis configuration of substituents on the cyclohexane ring introduces conformational rigidity, influencing its interactions in biological systems or synthetic pathways .

Properties

Molecular Formula |

C12H19F2NO4 |

|---|---|

Molecular Weight |

279.28 g/mol |

IUPAC Name |

3,3-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-8-4-7(9(16)17)5-12(13,14)6-8/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

CDVFIGFKFSWZQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Strategy for Synthesis

The synthesis of cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid generally involves:

- Introduction of the amino group protected by a tert-butoxycarbonyl (Boc) group.

- Installation of difluoro substituents at the 3-position of the cyclohexane ring.

- Carboxylation to form the carboxylic acid functionality.

The Boc protection is typically introduced via reaction of the corresponding amino cyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The difluoro substitution is often introduced by specialized fluorination reagents or via fluorinated precursors.

Boc Protection Step

Several protocols have been reported for the Boc protection of 3-aminocyclohexanecarboxylic acid derivatives, which are closely related to the target compound's backbone.

These methods show high efficiency for Boc protection, with yields ranging from 83% to quantitative (100%). The use of sodium hydroxide or organic bases in aqueous or mixed solvents is common to facilitate the reaction.

Fluorination and Difluoro Substitution

While direct data on the fluorination step specifically for the 3,3-difluoro substitution on the cyclohexane ring in this compound is limited in the provided search results, general synthetic approaches for introducing gem-difluoro groups include:

- Use of difluorocarbene precursors or reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

- Electrophilic fluorination of ketone or alcohol precursors followed by reduction or substitution.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, NaOH or organic base, aqueous or mixed solvents, RT, 3-24 h | 83-100 | High yield, white solid product |

| Difluorination | Specialized fluorination reagents (e.g., DAST), on ketone precursors | Not specified | Requires specialized fluorination methods |

| Hydrolysis to Acid | Lithium hydroxide monohydrate, ethanol/water, RT, 12-16 h | 98.5-100 | Mild conditions, preserves Boc and fluorine |

The preparation of This compound involves a multi-step synthetic route starting from 3-aminocyclohexanecarboxylic acid or related precursors. The key steps include Boc protection of the amino group, introduction of difluoro substituents via specialized fluorination, and hydrolysis of ester intermediates to the carboxylic acid.

Reliable and high-yielding procedures for Boc protection and hydrolysis are well-documented, with yields often exceeding 90%. The difluorination step requires careful reagent selection and conditions to achieve the gem-difluoro substitution on the cyclohexane ring.

This synthesis strategy provides a robust framework for preparing this compound for further applications in chemical and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions: cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally related analogs, focusing on molecular formulas, molecular weights (MW), melting points (mp), and key structural differences:

Key Observations:

- Fluorination Impact: The 3,3-difluoro substitution in the target compound distinguishes it from non-fluorinated analogs like cis-2-Boc-amino-cyclohexanecarboxylic acid. Fluorine atoms increase electronegativity and may enhance metabolic stability in drug candidates .

- Ring Size and Saturation : The cyclopentane derivative (entry 3) exhibits a higher melting point (245–250°C), likely due to increased ring strain and crystallinity compared to cyclohexane or cyclohexene analogs .

- Boc-Amino Position: The position of the Boc group (cis-5 vs.

Biological Activity

cis-5-(Tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid, with the CAS number 1261225-61-9, is a synthetic compound notable for its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic activities, as well as its implications in various therapeutic applications.

- Molecular Formula : C12H19F2NO4

- Molecular Weight : 279.28 g/mol

- Purity : ≥ 97% (as per specifications from Capot Chemical Company) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclohexanecarboxylic acids have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | Pseudomonas aeruginosa | 20 |

Cytotoxic Activity

In vitro studies have shown that this compound and its analogs possess cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, a study reported that compounds with similar structures inhibited cell viability in breast cancer cells by inducing oxidative stress .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 35 |

Enzyme Inhibition

The compound has also been explored for its potential to inhibit certain enzymes associated with metabolic pathways. For instance, it has been investigated for its ability to inhibit α-glucosidase, which could be beneficial in managing diabetes by delaying carbohydrate digestion .

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various derivatives of cyclohexanecarboxylic acids against pathogenic bacteria. The results indicated that this compound exhibited superior activity against Pseudomonas aeruginosa compared to standard antibiotics .

- Cytotoxicity in Cancer Models : In a comparative study involving several cancer cell lines, this compound demonstrated significant cytotoxicity. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Q & A

Basic: How can researchers optimize the synthesis of cis-5-(tert-butoxycarbonylamino)-3,3-difluoro-cyclohexanecarboxylic acid to achieve high yield and purity?

Answer:

Synthesis optimization involves:

- Stepwise functionalization : Introduce the tert-butoxycarbonyl (Boc) group early to protect the amine, followed by fluorination at the 3,3-positions using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .

- Purification : Employ flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or preparative HPLC to isolate intermediates. Monitor reaction progress via TLC or LC-MS to minimize side products .

- Yield enhancement : Control temperature during fluorination (typically –78°C to 0°C) to avoid decomposition. Use excess fluorinating agents with inert gas protection .

Basic: What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Answer:

- NMR : 1H/13C NMR to verify cyclohexane ring conformation, Boc-group integration, and fluorine coupling patterns (e.g., 19F NMR for fluorine environment analysis) .

- IR spectroscopy : Confirm presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and Boc-group carbonyl (~1680 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C12H19F2NO4) and rule out impurities .

Advanced: How do the 3,3-difluoro substituents influence the compound’s chemical reactivity and stability?

Answer:

- Electronic effects : The electron-withdrawing fluorine atoms stabilize carbocation intermediates during acid-catalyzed reactions (e.g., esterification) but may reduce nucleophilicity at adjacent positions .

- Steric hindrance : Fluorine’s small size minimizes steric clashes, enabling selective functionalization at the 5-amino position.

- Stability : The difluoro motif enhances hydrolytic stability compared to non-fluorinated analogs, critical for prolonged storage in aqueous-compatible solvents .

Advanced: What challenges arise in crystallographic characterization, and how can they be addressed?

Answer:

-

Crystal packing : Fluorine’s electronegativity disrupts hydrogen-bonding networks, complicating crystallization. Use polar solvents (e.g., methanol/water mixtures) and slow evaporation .

-

Data collection : For X-ray diffraction, employ synchrotron radiation to resolve low-electron-density fluorine atoms. Refinement software (e.g., SHELXL) must account for anisotropic displacement parameters .

-

Example parameters (from analogous structures):

| Space group | Triclinic, P1 |

| Unit cell (Å) | a = 5.854, b = 10.000, c = 23.014 |

| Angles (°) | α = 85.64, β = 88.68, γ = 88.51 |

| V (ų) | 1342.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.